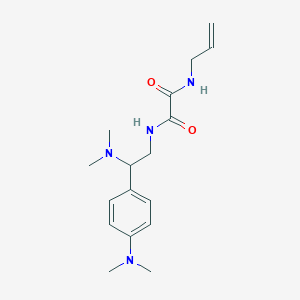

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, also known as DDAO, is a fluorescent dye that is commonly used as a labeling agent in scientific research. DDAO has a high molar extinction coefficient and quantum yield, making it an ideal choice for fluorescence-based applications. In

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications in Medicinal Chemistry

Research has explored the synthesis of various compounds related to N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide for potential use in medicinal chemistry. For instance, Dimmock et al. (1978) synthesized nuclear-substituted 1-phenyl-1-nonen-3-one oximes, which could be relevant to the structural class of N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. These compounds were investigated for their potential cytotoxic and antitumor properties (Dimmock et al., 1978).

Atropisomeric Palladium Complexes

In the field of organometallic chemistry, studies like that of Faller and Sarantopoulos (2004) have examined novel allyl complexes of palladium, which could be indirectly related to the chemical structure of interest. These complexes displayed unique binding modes and were characterized using NMR techniques (Faller & Sarantopoulos, 2004).

Application in Polymer Synthesis

A novel cationic polymer synthesized by Sobolčiak et al. (2013) utilized dimethylaminoethyl methacrylamide, which shares some structural similarities with N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. This polymer could switch from a cationic to zwitterionic form upon irradiation, demonstrating potential applications in areas like DNA condensation and antibacterial activity (Sobolčiak et al., 2013).

Photoreactions and Polymerization

Photoreactions involving compounds like 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate, as studied by Hasegawa et al. (1990), are relevant due to the dimethylamino component, which is a feature of N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide. These studies provide insights into the behavior of similar compounds under specific conditions, such as photopolymerization (Hasegawa et al., 1990).

Propiedades

IUPAC Name |

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h6-10,15H,1,11-12H2,2-5H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAPCGUZAFXCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)

![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)

![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)

![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)

![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)

![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)

![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2586946.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)

![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)